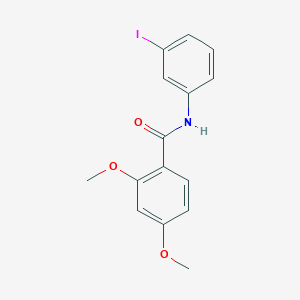![molecular formula C18H17N3OS B298001 2-[(4-Ethylphenyl)imino]-3-methyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one](/img/structure/B298001.png)
2-[(4-Ethylphenyl)imino]-3-methyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Ethylphenyl)imino]-3-methyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one is a chemical compound that has gained increasing attention in the scientific community due to its potential applications in various fields. This compound is also known as EMPT or ethyl-4-[5-(4-pyridylmethylene)-3-methyl-4-oxo-2-thiazolidinylidene] aniline and is a thiazolidinone derivative.
Mecanismo De Acción
The mechanism of action of 2-[(4-Ethylphenyl)imino]-3-methyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its pharmacological effects through various mechanisms, including inhibition of DNA synthesis, induction of apoptosis, and inhibition of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-Ethylphenyl)imino]-3-methyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one exhibits various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. Additionally, it has been shown to have a low toxicity profile, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(4-Ethylphenyl)imino]-3-methyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one is its potent pharmacological activity. It has been shown to exhibit activity against various types of cancer cells, making it a promising candidate for the development of anticancer drugs. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 2-[(4-Ethylphenyl)imino]-3-methyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one. One of the main areas of interest is the development of new anticancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as immunology and neuroscience. Further research is also needed to improve the solubility of this compound, which could increase its potential applications in various experiments.
Métodos De Síntesis
The synthesis of 2-[(4-Ethylphenyl)imino]-3-methyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one can be achieved through various methods. One of the most common methods is the reaction between 4-pyridinecarboxaldehyde, ethyl-4-aminobenzoate, and 2-methyl-2-thiolactic acid in the presence of a catalyst. This reaction results in the formation of the desired compound.
Aplicaciones Científicas De Investigación
2-[(4-Ethylphenyl)imino]-3-methyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent antitumor, anti-inflammatory, and antimicrobial activities.
Propiedades
Nombre del producto |
2-[(4-Ethylphenyl)imino]-3-methyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C18H17N3OS |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
(5E)-2-(4-ethylphenyl)imino-3-methyl-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H17N3OS/c1-3-13-4-6-15(7-5-13)20-18-21(2)17(22)16(23-18)12-14-8-10-19-11-9-14/h4-12H,3H2,1-2H3/b16-12+,20-18? |
Clave InChI |
YFUMNIDYRFWCJZ-OLKMIDAGSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=NC=C3)/S2)C |
SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=NC=C3)S2)C |
SMILES canónico |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=NC=C3)S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297918.png)
![Methyl 4-[(5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B297921.png)
![methyl 4-{[(2E,5E)-5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297923.png)
![methyl 4-{[(2E,5E)-5-(3,5-dibromo-2-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297926.png)


![ethyl 2-[4-(dimethylamino)benzylidene]-5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297933.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297934.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-{4-[(4-fluorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297935.png)
![(2E,5E)-5-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297936.png)
![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B297937.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide](/img/structure/B297940.png)
![3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B297942.png)
![N-cyclohexyl-16-propyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297945.png)